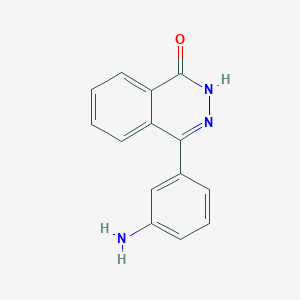

4-(3-aminophenyl)-2H-phthalazin-1-one

Description

4-(3-Aminophenyl)-2H-phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted at the 4-position with a 3-aminophenyl group. Phthalazinones are of significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Structure

3D Structure

Properties

CAS No. |

391894-28-3 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-(3-aminophenyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18) |

InChI Key |

NFARCWSYFRPOOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Hydrazine Cyclization

A scalable one-pot process was adapted from the work of Mennen et al., where 2-acylbenzoic acids undergo sequential activation and cyclization (Table 1).

Procedure :

- Activation : 2-(3-Aminobenzoyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dichloromethane at 0–5°C for 2 h to form the acyl chloride intermediate.

- Cyclization : Hydrazine hydrate (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 h.

- Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile.

Key Data :

- Yield : 78–85%

- Purity : >98% (HPLC)

- Hydrazine Residual : <10 ppm (controlled via in situ IR monitoring)

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the acyl chloride, followed by intramolecular cyclization to form the phthalazinone core. The 3-aminophenyl group remains stable under these conditions due to its electron-donating nature, which mitigates side reactions.

Nucleophilic Aromatic Substitution on 4-Chlorophthalazin-1-one

Amination with 3-Aminophenylboronic Acid

Building on methods by El-Hashash et al., 4-chlorophthalazin-1-one serves as a versatile intermediate for introducing aryl amino groups via Suzuki-Miyaura coupling (Table 2).

Procedure :

- Substrate Preparation : 4-Chlorophthalazin-1-one is synthesized via chlorination of 2H-phthalazin-1-one using phosphorus oxychloride.

- Coupling Reaction : A mixture of 4-chlorophthalazin-1-one (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed DME:H₂O (4:1) is heated at 80°C for 8 h.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the product.

Key Data :

- Yield : 65–72%

- Purity : 95% (LC-MS)

- Byproducts : <5% dechlorinated phthalazinone

Advantages :

- Tolerance of free amino groups without protection.

- Scalable to multi-gram quantities.

Catalytic Synthesis Using Lanthanum Nitrate

A novel approach from Degruyter employs lanthanum(III) nitrate as a Lewis acid catalyst for one-pot synthesis from 2-carboxybenzaldehyde derivatives.

Procedure :

- Condensation : 2-Carboxybenzaldehyde (1.0 equiv) and 3-aminophenylhydrazine (1.1 equiv) are combined in ethanol/water (3:1) with La(NO₃)₃·6H₂O (10 mol%).

- Cyclization : The mixture is refluxed at 70°C for 5 h, forming the phthalazinone ring via dehydrative cyclization.

- Crystallization : Slow evaporation yields yellow crystals suitable for X-ray analysis.

Key Data :

- Yield : 71%

- Catalyst Efficiency : Turnover number (TON) = 8.2

- Characterization : Single-crystal XRD confirms planar phthalazinone core with intermolecular N–H···O hydrogen bonding.

Comparative Analysis of Methodologies

Table 3. Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Hydrazine Cyclization | 78–85 | >98 | High | Low hydrazine residual, one-pot |

| Suzuki Coupling | 65–72 | 95 | Moderate | Chemoselective, no protecting groups |

| Lanthanum Catalysis | 71 | 99 | Low | Eco-friendly, crystalline product |

Analytical Characterization

Spectroscopic Data

Thermal Stability

- Melting Point : 258–260°C (decomposition observed above 300°C via TGA).

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biological probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The phthalazinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib, AZD2281)

- Structure: The phthalazinone core is substituted with a 4-fluorobenzyl group linked to a cyclopropanecarbonylpiperazine moiety.

- Activity: A potent PARP-1/2 inhibitor (IC50 = 1–10 nM) with standalone activity in BRCA-deficient cancers. Demonstrated oral bioavailability and in vivo efficacy in colorectal xenograft models .

- Key Difference: The cyclopropanecarbonylpiperazine group enhances solubility and bioavailability compared to the 3-aminophenyl group, which may prioritize target binding over membrane permeability .

4-(2-Methoxyphenyl)phthalazin-1(2H)-one (5d)

- Structure : Substituted with a 2-methoxyphenyl group at the 4-position.

4-Methyl-2H-phthalazin-1-one

- Structure : A simple methyl substituent at the 4-position.

- Activity: No direct PARP inhibition reported; serves as a baseline for structure-activity relationship (SAR) studies. Highlights the necessity of aromatic/heterocyclic substituents for biological activity .

Substituted Benzyl Derivatives

4-(4-Fluoro-3-(3-methyl-4-(phenylsulfonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Compound D1)

- Structure : Features a sulfonylpiperazine group and a fluorine atom.

- Activity : Enhanced steric bulk from the sulfonyl group may reduce cell permeability but improve enzyme binding through hydrophobic interactions. Comparative data with Olaparib suggest similar PARP inhibition mechanisms .

4-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

- Structure: Nitro and hydroxyethylamino substituents on the phenyl ring.

Pharmacokinetic and Physicochemical Comparisons

| Compound | Substituent(s) | Molecular Weight | logP* | PARP-1 IC50 | Bioavailability |

|---|---|---|---|---|---|

| 4-(3-Aminophenyl)-2H-phthalazin-1-one | 3-Aminophenyl | 237.25 | ~1.5 | N/A | N/A |

| Olaparib (AZD2281) | 4-Fluorobenzyl + cyclopropanecarbonylpiperazine | 434.46 | 2.8 | 1–10 nM | High (oral) |

| Compound D1 | 4-Fluoro-3-(sulfonylpiperazine) | 550.54 | 3.2 | ~50 nM | Moderate |

| 4-Methyl-2H-phthalazin-1-one | Methyl | 160.17 | 1.0 | Inactive | Low |

*Predicted using fragment-based methods.

- Solubility: The 3-aminophenyl group in the target compound likely improves water solubility compared to Olaparib’s lipophilic cyclopropanecarbonylpiperazine group. However, this may reduce blood-brain barrier penetration .

Biological Activity

4-(3-aminophenyl)-2H-phthalazin-1-one is a heterocyclic compound with significant pharmacological potential due to its diverse biological activities. This article reviews its properties, synthesis, and biological applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 237.26 g/mol. Its structure features a phthalazine core, characterized by a fused benzene and pyrazine ring, with an amino group on the phenyl ring, enhancing its biological reactivity and activity.

Biological Activities

1. Antimicrobial Properties:

this compound demonstrates notable antimicrobial activity against various pathogens. Studies have shown that it exhibits efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .

2. Cytotoxicity:

Research indicates that this compound has cytotoxic effects on cancer cell lines, particularly HCT-116 cells. The mechanism involves the induction of apoptosis, potentially through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor growth and metastasis .

3. Antioxidant Activity:

The compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of appropriate precursors under controlled conditions. The process often employs nucleophilic substitutions to introduce the amino group at the desired position on the phenyl ring .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics such as amoxicillin and ketoconazole. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 15 |

| Amoxicillin | 10 |

| Ketoconazole | 12 |

These results suggest that while the compound shows promising antimicrobial activity, it is slightly less potent than amoxicillin against certain strains .

Case Study 2: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of this compound on HCT-116 colorectal cancer cells. The compound was found to induce apoptosis at concentrations above 20 μM, with significant cell viability reduction observed after 48 hours of treatment:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 40 | 30 |

This evidence supports its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Question

- X-ray Crystallography : Single-crystal diffraction (using software like ORTEP-3) resolves bond angles, torsion angles, and polymorphic forms. For example, the 2H-phthalazin-1-one scaffold shows planar geometry with intramolecular hydrogen bonding between the amine and carbonyl groups .

- Spectroscopic Validation : FTIR confirms N–H stretching (3200–3400 cm⁻¹) and carbonyl absorption (~1670 cm⁻¹). H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.2 ppm) .

What in vitro assays are recommended to evaluate PARP1/2 inhibition efficacy of this compound derivatives?

Basic Research Question

- Enzyme Inhibition Assays : Use recombinant PARP1/2 enzymes with NAD as a substrate. Measure IC via fluorescence-based detection of poly(ADP-ribose) formation (e.g., ELISA or chemiluminescence) .

- Cellular Potency : BRCA-deficient cell lines (e.g., MDA-MB-436) treated with the compound and monitored for viability (MTT assay) or PARylation inhibition (Western blot) .

What strategies address discrepancies between in vitro PARP inhibition data and cellular activity in BRCA-deficient models?

Advanced Research Question

Discrepancies may arise from poor cellular permeability or off-target effects. Mitigation strategies include:

- Prodrug Design : Introduce lipophilic groups (e.g., cyclopropanecarbonyl piperazine) to enhance membrane penetration .

- Radiolabeling : Use F-labeled derivatives (e.g., [18F]PARPi) for quantitative biodistribution studies to assess target engagement .

- Combinatorial Screens : Pair the compound with DNA-damaging agents (e.g., temozolomide) to validate synthetic lethality in BRCA-mutated cells .

How can pharmacokinetic properties of this compound derivatives be optimized for CNS penetration in glioblastoma models?

Advanced Research Question

- Structural Modifications : Reduce molecular weight (<450 Da) and introduce fluorine substituents to enhance blood-brain barrier (BBB) permeability .

- Pharmacokinetic Profiling : Conduct in vivo studies in orthotopic glioblastoma models using LC-MS/MS to measure brain-to-plasma ratios. Adjust logP values (ideal range: 1–3) via substituent optimization .

What methodologies are used to develop this compound-based PET tracers for non-invasive PARP1 imaging?

Advanced Research Question

- Radiosynthesis : Conjugate the phthalazinone core with F-fluorobenzoic acid via click chemistry (e.g., CuAAC reaction) .

- Validation : Perform blocking studies with excess Olaparib (AZD2281) to confirm specificity in subcutaneous xenografts using PET/MRI .

How do structural modifications at the 3-aminophenyl group impact PARP1 inhibition selectivity over PARP2?

Advanced Research Question

- SAR Studies : Bulky substituents (e.g., cyclopropanecarbonyl piperazine) improve PARP1 selectivity by occupying hydrophobic subpockets in the PARP1 catalytic domain.

- Crystallographic Analysis : Co-crystal structures with PARP1 (PDB: 3L3M) reveal hydrogen bonding between the 3-aminophenyl group and Ser904/Gly863 residues, critical for selectivity .

What computational approaches predict the binding affinity of this compound derivatives to PARP1?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with PARP1 crystal structures to screen substituent effects on binding energy. Focus on interactions with NAD-binding site residues (e.g., Tyr907, His862) .

- MD Simulations : Conduct 100-ns simulations to assess stability of ligand-receptor complexes and identify key hydrophobic/π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.